PTH (64-84) (HUMAN)
Description
Overview of Parathyroid Hormone (PTH) Synthesis and Metabolism
The synthesis of parathyroid hormone is a multi-step process that occurs within the chief cells of the parathyroid glands. nih.gov It begins with the translation of PTH mRNA into a 115-amino acid precursor protein known as pre-pro-PTH. nih.gov This initial product undergoes two rapid, successive proteolytic cleavages to yield the final, secreted hormone.
The first cleavage occurs in the endoplasmic reticulum, where the "pre" sequence (25 amino acids) is removed to form pro-PTH, a 90-amino acid intermediate. nih.gov Subsequently, in the Golgi apparatus, the "pro" sequence (6 amino acids) is cleaved, resulting in the mature, biologically active 84-amino acid PTH (1-84) molecule. nih.gov This mature hormone is then packaged into secretory granules, ready for release into the bloodstream in response to low serum calcium levels. nih.gov
Once in circulation, PTH (1-84) has a short half-life of approximately 2 to 4 minutes. oup.com Its metabolism primarily occurs in the liver and kidneys. oup.com The liver, particularly the Kupffer cells, is a major site of PTH cleavage, breaking the intact hormone into N-terminal, C-terminal, and mid-region fragments. nih.gov The kidneys also contribute to the clearance and metabolism of PTH and its fragments. While N-terminal fragments are generally degraded rapidly, the C-terminal fragments have a significantly longer half-life and are cleared from the circulation predominantly by the kidneys. oup.com This differential clearance leads to the accumulation of C-terminal fragments, especially in individuals with impaired renal function. nih.gov
| Stage of PTH Lifecycle | Location | Key Events |
| Synthesis | Parathyroid Gland Chief Cells | Translation to 115-amino acid pre-pro-PTH. |
| Processing | Endoplasmic Reticulum | Cleavage to 90-amino acid pro-PTH. |
| Maturation | Golgi Apparatus | Cleavage to 84-amino acid PTH (1-84). |
| Secretion | Parathyroid Gland | Release of PTH (1-84) into circulation. |
| Metabolism | Liver (primarily) and Kidneys | Cleavage of PTH (1-84) into smaller fragments. |
| Clearance | Kidneys | Removal of C-terminal fragments from circulation. |
Historical Context of PTH Fragment Research
The understanding of PTH fragments is intrinsically linked to the evolution of PTH immunoassays. The initial assays developed in the 1960s, now known as first-generation assays, utilized a single antibody, typically directed against the C-terminal region of PTH. revistanefrologia.com These radioimmunoassays were a significant advancement but had a major limitation: they detected not only the intact, biologically active PTH (1-84) but also a variety of circulating C-terminal fragments. nih.gov Because these fragments accumulate to high levels, particularly in patients with kidney disease, these assays often overestimated the amount of active hormone. nih.gov
This limitation spurred the development of second-generation assays in the late 1980s. These "intact PTH" assays employed a two-site sandwich technique, using one antibody to capture the C-terminal region and another to detect the N-terminal region. revistanefrologia.com It was initially believed that this method would measure only the full-length PTH (1-84). However, it was later discovered that these assays also cross-reacted with large N-terminally truncated fragments, such as PTH (7-84), which circulate in the blood. oup.com
The discovery that second-generation assays were not entirely specific for PTH (1-84) led to the creation of third-generation assays. These "biointact" or "whole PTH" assays use a detection antibody specifically targeting the extreme N-terminal end (the first four amino acids) of the PTH molecule. oup.com This design ensures that only the full-length PTH (1-84) is measured, excluding fragments like PTH (7-84). oup.com The discrepancies in measurements between second and third-generation assays highlighted the significant presence and potential biological relevance of these C-terminal fragments, shifting the perception of them from inert metabolites to potential modulators of PTH action. nih.gov
| Assay Generation | Technology | Detected PTH Forms | Key Characteristic |
| First-Generation | Radioimmunoassay (single C-terminal antibody) | Intact PTH and all C-terminal fragments | Prone to overestimation, especially in renal disease. nih.gov |
| Second-Generation | Two-site "sandwich" immunoassay (N- and C-terminal antibodies) | Intact PTH and large N-terminally truncated fragments (e.g., PTH 7-84). oup.com | Improved specificity over first-generation but still detected some fragments. |
| Third-Generation | Two-site "sandwich" immunoassay (extreme N-terminal and C-terminal antibodies) | Only intact PTH (1-84). oup.com | Highest specificity for the full-length, active hormone. |
Identification and Characterization of Carboxyl-Terminal PTH Fragments
The heterogeneity of circulating PTH fragments has been elucidated through various analytical techniques, including high-performance liquid chromatography (HPLC) and, more recently, mass spectrometry (MS). oup.com These advanced methods have allowed for the specific identification and, in some cases, quantification of numerous C-terminal fragments.
Mass spectrometry-based methods, in particular, have provided a more precise characterization of the PTH fragment profile in human circulation. nih.gov Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified several C-terminal fragments, such as hPTH(34–84), hPTH(37–84), hPTH(38–84), and hPTH(45–84), in the plasma of individuals. oup.comresearchgate.net
The fragment PTH (64-84) (human) is one of the smaller C-terminal fragments. While not typically identified as a major circulating form in all studies, its existence has been acknowledged in the context of analytical chemistry and biochemistry. For instance, in the development of highly specific LC-MS/MS assays for intact PTH (1-84), synthetic PTH (64-84) has been used to test for assay interference. oup.comnih.govresearchgate.net These studies have demonstrated that the PTH (64-84) fragment does not interfere with the accurate measurement of the full-length hormone, confirming the high specificity of these advanced analytical platforms. oup.comnih.govresearchgate.net
Research into the potential biological activity of C-terminal fragments has led to the identification of a putative C-terminal PTH receptor (CPTHR), distinct from the classical PTH/PTHrP receptor (PTH1R) that binds the N-terminus. oup.com While much of this research has focused on larger fragments, some studies have investigated the effects of smaller C-terminal peptides. One report noted that synthetic human PTH (64-84) could elicit cytosolic calcium responses in fetal chondrocytes, suggesting a potential, albeit not fully characterized, biological role. oup.com
Properties
CAS No. |
129449-07-6 |
|---|---|
Molecular Formula |
C94H163N27O35 |
Molecular Weight |
2231.492 |
InChI |
InChI=1S/C94H163N27O35/c1-43(2)35-58(114-90(151)64(42-123)118-84(145)55(24-16-20-34-98)108-78(139)51(99)25-29-68(128)129)79(140)102-40-67(127)106-56(27-30-69(130)131)82(143)105-49(11)76(137)112-61(38-70(132)133)85(146)109-52(21-13-17-31-95)80(141)104-48(10)77(138)113-62(39-71(134)135)88(149)120-73(46(7)8)92(153)116-60(37-66(101)126)87(148)119-72(45(5)6)91(152)115-59(36-44(3)4)86(147)121-74(50(12)124)93(154)110-53(22-14-18-32-96)81(142)103-47(9)75(136)107-54(23-15-19-33-97)83(144)117-63(41-122)89(150)111-57(94(155)156)26-28-65(100)125/h43-64,72-74,122-124H,13-42,95-99H2,1-12H3,(H2,100,125)(H2,101,126)(H,102,140)(H,103,142)(H,104,141)(H,105,143)(H,106,127)(H,107,136)(H,108,139)(H,109,146)(H,110,154)(H,111,150)(H,112,137)(H,113,138)(H,114,151)(H,115,152)(H,116,153)(H,117,144)(H,118,145)(H,119,148)(H,120,149)(H,121,147)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
InChI Key |
QJSMSBOOWBEZSE-FCYLZPHTSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Molecular and Structural Aspects of Pth 64 84 Human
Structural Elements Contributing to Biological Activity of C-Terminal PTH Fragments
The biological activity of peptide hormones is intrinsically linked to their three-dimensional structure. While the N-terminal fragment PTH (1-34) is known to adopt a helical conformation that is crucial for its activity at the PTH1R, the structural characteristics of the C-terminal region are less defined but equally important for its specific functions. bioline.org.brnih.govacs.org
Nuclear Magnetic Resonance (NMR) studies have provided some insight into the structure of the full PTH molecule. oup.com These studies suggest that while the region between residues 39 and 52 appears to lack a defined secondary structure, the C-terminal region, encompassing hPTH (54-84), exhibits limited structure in the form of turns and short helices. oup.com Specifically, evidence of secondary structure has been identified in the region of residues 57-62. oup.com
The biological actions of C-terminal fragments are mediated through the CPTHR. oup.comoup.com The structural elements within these fragments that facilitate this binding are distinct from those required for PTH1R activation. Research using various synthetic fragments has attempted to map the binding domains for the CPTHR. oup.com This work suggests that effective interaction with the CPTHR requires the presence of specific domains within the C-terminal sequence in a linear arrangement. oup.com The discovery of biological activity for fragments like PTH (64-84) in bone cells was a pivotal moment, challenging the long-held belief that the C-region of the molecule was biologically inert. oup.com
Evolution and Conservation of C-Terminal PTH Sequences Across Species
The primary amino acid sequence of PTH is highly conserved among different mammalian species, particularly in the N-terminal region responsible for activating the PTH1R. oup.combioscientifica.com However, significant conservation is also observed in the C-terminal region, which remained an enigma until the discovery of the CPTHR and its associated biological functions. oup.com
The middle portion of the PTH molecule, roughly between residues 39 and 52, shows the greatest evolutionary variation. oup.comoncohemakey.com In contrast, several stretches within the C-terminal region, PTH (53-84), exhibit high homology. oup.com For example, the 14-amino acid sequence from position 65 to 78 shows variation at only three positions among mammals. oup.com Furthermore, several individual residues in the C-terminus are invariant across species, including Lys80, Lys82, and Gln84. oup.com This strong evolutionary conservation in the C-terminus points to a significant and preserved biological function mediated by the CPTHR. bioscientifica.com
In non-mammalian vertebrates, the C-terminal sequences can diverge more significantly. For instance, chicken PTH has notable differences compared to mammalian versions, including deletions in the middle section and an extended C-terminus that replaces the segment corresponding to residues 62 to 70 in mammals. bioscientifica.com Despite these variations, the existence of conserved regions within the C-terminus across a wide range of species underscores its functional importance, which is now understood to be linked to a separate signaling system from the classical N-terminal pathway. oup.combioscientifica.com
Receptor Biology of Pth 64 84 Human
Discovery and Characterization of the Carboxyl-Terminal PTH Receptor (CPTHR)
While the classical parathyroid hormone (PTH) receptor, known as the PTH1R, recognizes the amino-terminal (N-terminal) region of PTH (residues 1-34) and mediates its primary effects on calcium and phosphate (B84403) homeostasis, a significant body of evidence has pointed to the existence of a distinct receptor that specifically binds the carboxyl-terminal (C-terminal) fragments of PTH. oup.comoup.com These C-terminal fragments constitute the majority of circulating PTH. oup.comnih.gov This second receptor is referred to as the carboxyl-terminal PTH receptor (CPTHR). nih.gov
The initial clues for a separate C-terminal PTH binding site came from studies on chicken renal plasma membranes using intact bovine PTH (bPTH)-(1-84) as the radioligand. nih.gov These experiments revealed two distinct binding sites: a high-affinity site, which was also recognized by the N-terminal fragment bPTH-(1-34), and a low-affinity site with specificity for the C-terminal region, as demonstrated by competition with human PTH-(53-84). nih.gov Further compelling evidence emerged from studies on bone-derived cells. oup.com In clonal osteocytic cell lines that lack the PTH1R, researchers demonstrated the presence of abundant and specific binding sites for C-terminal PTH fragments. oup.comoup.com Using a radiolabeled C-terminal PTH fragment, [Tyr34]hPTH(19-84), which does not bind to PTH1R, specific binding was observed in these PTH1R-null cells. oup.comoup.com This binding was competitively displaced by intact PTH(1-84) and other C-terminal fragments like hPTH(24-84) and hPTH(39-84), but not significantly by the N-terminal fragment hPTH(1-34). oup.com These findings strongly indicated the existence of a receptor pharmacologically distinct from the PTH1R. oup.comoup.com
The CPTHR is highly expressed in bone cells, particularly in osteocytes, which are the most abundant cell type in bone. nih.govphysiology.orghormones.gr Studies on clonal osteocytic cell lines revealed a high number of C-terminal binding sites, estimated to be in the range of 1 to 3 million sites per cell. oup.comresearchgate.net This density was found to be significantly higher—four to five times greater—than in osteoblastic cell lines derived from the same bone tissue. oup.comresearchgate.net Besides osteocytes, CPTHR expression has also been identified in osteoblastic cells and chondrocytes. oup.com In addition to bone, early evidence suggested the presence of C-terminal PTH binding sites in the kidney. nih.gov The receptor has also been found on the cytoplasmic membrane of chicken renal cells and rat osteosarcoma cells. revistanefrologia.com The widespread, albeit differential, expression of CPTHR suggests that C-terminal PTH fragments may have unique biological actions in various tissues. oup.com
Evidence for Distinct C-Terminal PTH Binding Sites
Ligand Binding Dynamics and Specificity of PTH (64-84) (HUMAN) to CPTHR
The interaction between PTH fragments and the CPTHR is characterized by specific determinants that govern high-affinity binding. The fragment PTH (64-84) is a C-terminal peptide that has been utilized in studies to understand these binding dynamics.
Research has identified key amino acid residues and domains within the PTH molecule that are critical for optimal binding to the CPTHR. While the entire C-terminal region is involved, specific subdomains contribute significantly to the binding affinity. One crucial region is the dibasic sequence Lys53-Lys54. oup.comnih.gov The importance of this sequence is highlighted by the finding that while hPTH(53-84) binds to the CPTHR with a certain affinity, the slightly shorter peptide hPTH(55-84) fails to displace the radioligand, indicating a critical role for residues 53 and 54. oup.comresearchgate.net
Within the PTH(55-84) sequence itself, which includes the PTH(64-84) fragment, several residues are key for optimizing binding affinity. These include Asn57, Lys65, and Lys72. oup.comnih.gov The region encompassed by hPTH(55-84) is considered a critical determinant of ligand binding affinity to the CPTHR. oup.comresearchgate.net Functional analyses have demonstrated a strong correlation between the binding affinity of various C-terminal fragments and their biological effects, such as the regulation of bone cell survival. oup.comnih.gov
Competitive binding assays have been instrumental in elucidating the specificity of the CPTHR. These studies typically use a radiolabeled C-terminal PTH fragment, such as 125I-labeled [Tyr34]hPTH(19-84), and measure its displacement by various unlabeled PTH fragments. oup.com
These experiments have shown that intact hPTH(1–84) and longer C-terminal fragments like [Tyr34]hPTH(19–84) and [Tyr34]hPTH(24–84) bind with high and similar affinity. oup.com In contrast, shorter C-terminal fragments such as hPTH(39–84) and hPTH(53–84) exhibit significantly lower binding affinities, in the range of 10- to 50-fold less. oup.com This suggests the presence of important binding determinants in the region between residues 24 and 38. oup.com
Specifically concerning fragments related to PTH(64-84), studies have shown that hPTH(53-84) binds with reduced affinity. oup.comresearchgate.net Cytosolic calcium responses have been observed in fetal chondrocytes with fragments like hPTH(52–84), hPTH(57–76), hPTH(61–80), and hPTH(64–84). oup.com The activity of these fragments, and the inactivity of others like hPTH(53-72), further underscores the importance of specific sequences within the broader C-terminal region for receptor interaction. oup.com
| PTH Fragment | Relative Binding Affinity to CPTHR | Reference |
| hPTH(1-84) | High | oup.com |
| [Tyr34]hPTH(19-84) | High | oup.com |
| [Tyr34]hPTH(24-84) | High | oup.com |
| hPTH(39-84) | Low | oup.com |
| hPTH(53-84) | Low | oup.com |
Cellular and Molecular Mechanisms of Action of Pth 64 84 Human
Intracellular Signaling Pathways Activated by CPTHR
The signaling pathways activated by the C-terminal PTH receptor (CPTHR) are distinct from the well-characterized pathways of the PTH/PTHrP type 1 receptor (PTH1R). While PTH1R predominantly signals through Gαs-adenylyl cyclase and Gαq-phospholipase C pathways, the specific downstream effectors of CPTHR are still under investigation. hormones.grphysiology.orgnih.gov
Regulation of Gene Expression and Protein Synthesis
The binding of PTH (64-84) to its receptor can influence the expression of genes and the synthesis of proteins involved in bone metabolism. For instance, certain C-terminal PTH fragments have been shown to induce the expression of alkaline phosphatase and osteocalcin (B1147995), both markers of osteoblast activity. core.ac.uk However, the precise transcription factors and regulatory elements on gene promoters that are targeted by CPTHR signaling are still being identified. In contrast, the full-length PTH and its N-terminal fragments are known to regulate the activity of transcription factors like Runx2 and ATF4, which are critical for osteoblast differentiation and function. nih.gov
Specific Cellular Responses in Experimental Systems
Experimental studies have revealed specific cellular responses to C-terminal PTH fragments in bone cells, particularly osteocytes and osteoblasts.
Effects on Osteocytes (e.g., Apoptosis, Survival)
A significant finding is the role of C-terminal PTH fragments in regulating osteocyte survival. Binding of these fragments to the CPTHR in osteocyte-like cells has been shown to promote apoptosis. physiology.org This pro-apoptotic effect is a key distinction from the actions of full-length PTH, which generally promotes the survival of osteoblasts and osteocytes. mdpi.comnih.gov
Effects on Osteoblasts and Other Bone Cells (e.g., Bone Resorption Inhibition, Differentiation)
In contrast to the pro-resorptive effects of continuous full-length PTH, human PTH (7-84), a similar C-terminal fragment, has been demonstrated to inhibit bone resorption in vitro. oup.comroche.com This inhibitory action is independent of the PTH1R. Furthermore, some C-terminal fragments have been observed to stimulate alkaline phosphatase activity and the expression of osteocalcin, suggesting a potential role in promoting osteoblast differentiation. core.ac.uk
Influence on Cartilaginous Cells
The carboxy-terminal fragment of parathyroid hormone, PTH (64-84), exerts distinct effects on cartilaginous cells, or chondrocytes, that are mediated through signaling pathways separate from the well-characterized N-terminal PTH receptor, the PTH/PTHrP type 1 receptor (PTH1R). Research indicates that the influence of PTH (64-84) on chondrocytes is primarily centered on the regulation of intracellular calcium and gene expression related to chondrocyte differentiation.
Studies utilizing fetal bovine and human chondrocytes have demonstrated that C-terminal fragments of PTH, including the (52-84) and (64-84) sequences, play a role in modulating chondrocyte activity. nih.govoup.comsemanticscholar.org Unlike N-terminal fragments that primarily signal through cyclic AMP (cAMP), the effects of PTH (64-84) are cAMP-independent. nih.gov Instead, this C-terminal peptide induces transient increases in intracellular calcium concentration ([Ca2+]i) in certain chondrocyte populations. nih.govoup.com This calcium signaling is dependent on the influx of extracellular calcium rather than release from intracellular stores. physiology.org The specific domain responsible for this effect has been localized to the amino acid sequence Ala-Asp-Val-Asn at positions 73-76 of the full PTH molecule. oup.com
Furthermore, in hypertrophic chondrocytes—the terminally differentiated cells in the growth plate—C-terminal fragments have been shown to influence the expression of matrix proteins. Specifically, PTH (52-84) was found to stimulate the expression of both type II and type X collagen mRNA. nih.govactaorthop.org This suggests a role for C-terminal fragments in the regulation of the terminal differentiation of chondrocytes. These effects on gene expression are in contrast to those observed in proliferating chondrocytes, where C-terminal fragments like PTH (64-84) were found to be inactive in stimulating collagen type II expression, highlighting a dependency on the differentiation stage of the target cell. semanticscholar.org
Table 1: Effects of PTH (64-84) (HUMAN) on Cartilaginous Cells
| Cell Type | Effect | Signaling Pathway | Key Findings |
|---|---|---|---|
| Human Fetal Chondrocytes | Induction of intracellular Ca2+ transients. oup.com | Influx of extracellular calcium; cAMP-independent. nih.govphysiology.org | The active domain is localized to residues 73-76. oup.com |
| Hypertrophic Bovine Chondrocytes | Stimulation of type II and type X collagen mRNA expression. nih.govactaorthop.org | Not fully elucidated, but cAMP-independent. nih.gov | This effect is specific to the hypertrophic stage of chondrocyte differentiation. nih.govsemanticscholar.org |
| Proliferating Bovine Chondrocytes | No significant effect on collagen type II mRNA expression. semanticscholar.org | - | Highlights the cell-stage-specific action of C-terminal fragments. semanticscholar.org |
Mechanisms of Antagonism to PTH (1-84) and N-Terminal Fragments
Carboxy-terminal fragments of PTH, including the (64-84) region, exhibit antagonistic properties towards the actions of full-length PTH (1-84) and its N-terminal fragments (like PTH 1-34). hormones.grnih.gov This antagonism is not typically a result of direct competitive binding at the PTH1R, as C-terminal fragments have been shown to not bind to this receptor. hormones.grnih.gov Instead, the antagonistic mechanisms are believed to be mediated through a distinct C-terminal PTH receptor (CPTHR), which, upon activation, elicits biological effects that are often opposite to those initiated by PTH (1-84) acting on the PTH1R. hormones.grnih.govphysiology.org
The primary mechanism of antagonism involves the activation of separate signaling pathways by the C-terminal fragments that counteract the effects of N-terminal and full-length PTH. For instance, while PTH (1-84) and its N-terminal fragments are known to inhibit the terminal differentiation of chondrocytes, C-terminal fragments can promote certain aspects of hypertrophic differentiation, such as increasing type X collagen expression. nih.govnih.gov This suggests a balancing act between the different PTH forms in regulating the pace of chondrocyte maturation.
Another potential, though less direct, mechanism of antagonism could involve the downregulation of PTH1R expression or function in the presence of high levels of C-terminal fragments, although this is more speculative in the context of cartilaginous cells specifically. The primary evidence points towards a model where different circulating forms of PTH interact with distinct receptors to exert opposing control over cellular processes in tissues like cartilage and bone. hormones.grnih.gov
Table 2: Mechanisms of Antagonism by C-Terminal PTH Fragments
| Mechanism | Description | Key Receptor | Opposing Effect to PTH (1-84) |
|---|---|---|---|
| Activation of a distinct receptor | C-terminal fragments bind to and activate a putative C-terminal PTH receptor (CPTHR), not the PTH1R. hormones.grphysiology.org | C-terminal PTH Receptor (CPTHR) | Elicits biological responses that are often opposite to those mediated by the PTH1R. hormones.grnih.gov |
| Counteracting signaling pathways | Activation of CPTHR in chondrocytes leads to cAMP-independent signaling and increased intracellular calcium, contrasting with the primary cAMP-dependent pathway of PTH1R. nih.govoup.com | CPTHR | Modulation of gene expression (e.g., stimulation of type X collagen) that can oppose the effects of PTH (1-84) on chondrocyte differentiation. nih.govnih.gov |
| Opposing physiological effects | C-terminal fragments can induce systemic effects, such as a decrease in serum calcium, that are directly antagonistic to the calcemic actions of PTH (1-84). hormones.grnih.gov | CPTHR | Antagonism of the calcemic response to PTH (1-84) and N-terminal fragments. hormones.gr |
Role of Pth 64 84 Human in Skeletal Cell Biology: Experimental Models
In Vitro Studies on Primary Cell Cultures and Cell Lines
In vitro studies using primary cell cultures and established cell lines have been instrumental in dissecting the specific actions of PTH fragments on different cell types involved in bone metabolism.
The effects of PTH on bone are mediated through its actions on osteoblasts, osteoclasts, and osteocytes. nih.govnih.gov While PTH (1-84) and its N-terminal fragments directly stimulate osteoblasts and osteocytes, their influence on osteoclasts is indirect. nih.govfrontiersin.org
Osteoblasts: These bone-forming cells express the PTH1R. nih.govhormones.gr Studies have shown that PTH can stimulate osteoblast proliferation and differentiation. nih.gov While the N-terminal fragment is primarily responsible for these anabolic effects, some research suggests that C-terminal fragments may also play a role. For instance, C-terminal PTH fragments have been shown to increase alkaline phosphatase and osteocalcin (B1147995) mRNA levels in SaOS-2 cells, a human osteoblast-like cell line. amegroups.org
Osteoclasts: These bone-resorbing cells are indirectly activated by PTH. nih.govfrontiersin.org PTH acts on osteoblasts and osteocytes to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG). nih.govnih.gov This shift in the RANKL/OPG ratio promotes the formation and activity of osteoclasts. nih.gov In vitro studies have demonstrated that synthetic C-terminal PTH fragments, such as PTH (7-84), can modify osteoclast differentiation. physiology.org Specifically, human PTH (7-84) has been found to inhibit bone resorption in vitro through mechanisms that are independent of the PTH1R. physiology.org
Osteocytes: These are the most abundant cells in bone and are now recognized as key regulators of bone remodeling. nih.gov Osteocytes also express the PTH1R. nih.govaging-us.com Intriguingly, osteocyte-like cells have been shown to possess receptors that specifically bind to the C-terminal region of PTH. physiology.org Binding of the C-terminal portion of PTH to these putative C-PTH receptors in osteocyte-like cells has been demonstrated to promote apoptosis (programmed cell death). physiology.org This suggests that C-terminal fragments like PTH (64-84) could have direct effects on osteocyte survival and function, thereby influencing bone turnover.
The kidney is another primary target organ for PTH, where it regulates calcium and phosphate (B84403) reabsorption. msdvetmanual.comnih.gov The PTH1R is expressed in renal cells. physiology.org In vitro studies using bone and kidney cell culture models have shown that PTH (7-84) can internalize and downregulate the PTH1R. physiology.org This suggests a potential mechanism by which C-terminal fragments could modulate the responsiveness of target tissues to the full-length hormone.
Bone-Derived Cells (Osteoblasts, Osteoclasts, Osteocytes)
In Vivo Animal Model Studies
Animal models have been crucial for understanding the physiological relevance of the in vitro findings and for studying the integrated effects of PTH fragments on the skeleton and mineral homeostasis.
Studies in rodent models have provided insights into how PTH and its fragments affect systemic markers of bone formation and resorption. Intermittent administration of PTH (1-84) is known to increase bone formation markers. nih.gov Conversely, continuous infusion tends to have a more catabolic effect, increasing bone resorption markers. nih.gov
A study in female C57BL/6J mice investigated the effects of intermittent and continuous PTH (1-84) administration. nih.gov While both regimens increased bone formation, they had opposing effects on bone resorption. nih.gov Another study using a mouse model of PTH-induced osteolysis demonstrated that PTH treatment increased the number of osteoclasts on the bone surface. snmjournals.org Propranolol co-treatment with intermittent truncated PTH in rodent models was found to enhance a serum marker of bone formation (P1NP) while blocking the PTH-induced increase in a bone resorption marker (CTX-I-MMP). oup.com
| Administration Regimen | Effect on Bone Formation Markers (e.g., P1NP) | Effect on Bone Resorption Markers (e.g., CTX-I-MMP) | Reference |
|---|---|---|---|
| Intermittent PTH (1-84) | Increase | Increase (can be blocked by propranolol) | nih.govoup.com |
| Continuous PTH (1-84) | Increase | Increase (more pronounced than intermittent) | nih.govnih.gov |
PTH plays a central role in maintaining calcium balance. nih.govekb.eg Animal studies have been pivotal in elucidating the complex interplay between PTH, its fragments, and calcium levels. In parathyroidectomized rats, PTH (7-84), administered alone or with other fragments that accumulate in renal failure, has been shown to decrease serum calcium concentrations and antagonize the effects of PTH (1-84) on bone. physiology.org
Studies in dogs have also contributed to understanding these processes. For instance, research on calcium homeostasis in dogs highlighted the direct actions of PTH on the kidney to increase calcium reabsorption. msdvetmanual.com
In chronic kidney disease (CKD), the metabolism of PTH is altered, leading to an accumulation of C-terminal fragments. amegroups.org Uremic animal models are therefore particularly relevant for studying the biological effects of fragments like PTH (64-84).
Studies in rats with experimentally induced renal failure have shown that these animals exhibit resistance to the bone-remodeling effects of PTH. physiology.org This skeletal resistance is a hallmark of CKD-Mineral and Bone Disorder. Some research suggests that the accumulation of C-terminal PTH fragments, which can antagonize the actions of full-length PTH, contributes to this phenomenon. physiology.orgamegroups.org
Perspectives and Future Directions in Pth 64 84 Human Research
Elucidating the Full Spectrum of Biological Functions
The primary role of full-length PTH (1-84) in regulating calcium and phosphate (B84403) homeostasis through its actions on bone and kidney is well-established. nih.govwikipedia.orgclevelandclinic.org It achieves this by binding to the PTH receptor 1 (PTHR1), a process dependent on its N-terminal region. wikipedia.org However, C-terminal fragments like PTH (64-84) are also present in circulation, often at higher concentrations than the intact hormone, particularly in individuals with chronic kidney disease. nih.gov
A significant gap in our understanding lies in delineating the precise biological functions of PTH (64-84). While some studies have suggested that other C-terminal fragments, such as PTH (7-84), may have effects that oppose those of PTH (1-84), the specific actions of the 64-84 fragment remain largely unknown. roche.com Future research must systematically investigate the effects of PTH (64-84) on various cell types and tissues beyond the classical targets of PTH. This includes exploring its potential roles in:
Bone Metabolism: Does PTH (64-84) influence osteoblast or osteoclast activity independently of PTHR1? Could it modulate the bone remodeling process, and if so, through what signaling pathways?
Cardiovascular System: Given that cardiovascular cells are targets for PTH, it is crucial to determine if PTH (64-84) has any direct effects on cardiomyocytes or vascular smooth muscle cells. oup.com
Central Nervous System: The presence of PTH receptors in the brain raises questions about the potential neuromodulatory functions of its fragments. wikipedia.org
Advanced Structural-Functional Relationship Studies
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For PTH (1-84), the N-terminal 34 amino acids are critical for activating the PTHR1. wikipedia.org In contrast, the structural determinants of function for C-terminal fragments are poorly defined.
Future investigations should focus on:
High-Resolution Structural Analysis: Determining the solution structure of PTH (64-84) using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will provide foundational insights.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PTH (64-84) with specific amino acid substitutions can help identify the key residues responsible for any observed biological activity. This approach has been instrumental in understanding the function of N-terminal PTH fragments. oup.com
Receptor Identification: A pivotal unanswered question is whether PTH (64-84) and other C-terminal fragments exert their effects through a yet-to-be-identified receptor, distinct from the well-characterized PTHR1. oup.com Identifying and cloning this putative C-terminal PTH receptor is a major goal for the field.
Development of Novel Research Tools and Ligands
Progress in understanding PTH (64-84) is hampered by a lack of specific research tools. The development of the following will be critical for advancing the field:
Specific Antibodies: Highly specific monoclonal antibodies that recognize the PTH (64-84) fragment without cross-reacting with intact PTH or other fragments are essential for its accurate measurement and for use in techniques like immunohistochemistry and Western blotting. oup.comresearchgate.net
Radiolabeled and Fluorescent Ligands: The synthesis of tagged versions of PTH (64-84) will be invaluable for receptor binding studies, receptor localization, and tracking the fragment in biological systems.
Selective Agonists and Antagonists: Once a biological function and a receptor are identified, the development of selective agonists and antagonists for the PTH (64-84) signaling pathway will be crucial for dissecting its physiological roles and exploring its therapeutic potential.
Table 1: Essential Research Tools for Advancing PTH (64-84) Studies
| Research Tool | Application | Purpose |
| Monoclonal Antibodies | Immunoassays, Immunohistochemistry | Accurate quantification and localization of PTH (64-84) |
| Radiolabeled/Fluorescent Ligands | Receptor Binding Assays, Imaging | Identification and characterization of the PTH (64-84) receptor |
| Selective Agonists/Antagonists | In vitro and in vivo functional studies | Elucidation of signaling pathways and physiological roles |
Integration of Omics Data (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies offers a powerful, unbiased approach to uncover the broader biological impact of PTH (64-84). oup.com Future research should leverage these platforms to:
Transcriptomics: Analyze changes in gene expression in cells or tissues treated with PTH (64-84) to identify downstream signaling pathways and target genes.
Proteomics: Identify proteins that interact with PTH (64-84) or whose expression or post-translational modification is altered in its presence. This could lead to the discovery of its receptor and other signaling partners.
Metabolomics: Assess how PTH (64-84) influences the metabolic profile of cells and tissues, providing a functional readout of its activity.
Integrating these large-scale datasets will be key to constructing a comprehensive network of the molecular interactions and cellular processes influenced by PTH (64-84).
Unanswered Questions and Emerging Research Avenues
The study of PTH (64-84) is a field ripe with opportunities for discovery. Key unanswered questions that will drive future research include:
What is the physiological relevance of circulating PTH (64-84)? Is it simply a degradation product, or does it serve a specific biological purpose?
Does PTH (64-84) have a role in the pathophysiology of diseases such as chronic kidney disease-mineral and bone disorder (CKD-MBD), where its levels are known to be elevated?
What is the identity of the receptor through which C-terminal PTH fragments exert their effects? oup.com
How does the biological activity of PTH (64-84) compare and contrast with other C-terminal fragments?
Emerging research avenues may also explore the potential of PTH (64-84) or its derivatives as biomarkers or therapeutic agents. As our understanding of the complex biology of parathyroid hormone and its fragments continues to grow, dedicated research into the enigmatic PTH (64-84) fragment holds the promise of revealing new paradigms in endocrinology and mineral metabolism. endocrinology.orgoup.com
Q & A
Basic Research Questions
Q. How do I select an appropriate assay to detect bioactive PTH (1-84) in human plasma, and what methodological considerations are critical?
- Answer : Prioritize assays that specifically target the intact, bioactive PTH (1-84) fragment using antibodies with high specificity to avoid cross-reactivity with inactive fragments (e.g., 7-84). Validate assays for interference from matrix effects (e.g., EDTA plasma vs. serum) and ensure calibration against international standards (e.g., WHO NIBSC 95/646). Include recovery experiments to confirm accuracy in biological matrices .
Q. What frameworks can guide the formulation of a research question on PTH (64-84) in calcium metabolism studies?
- Answer : Use the PICO(T) framework to structure hypotheses:
- P (Population): e.g., postmenopausal women with osteoporosis.
- I (Intervention): e.g., recombinant PTH (1-84) therapy.
- C (Comparison): e.g., bisphosphonate treatment.
- O (Outcome): e.g., bone mineral density changes.
- T (Time): e.g., 12-month follow-up.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. How should observational studies on PTH isoforms be designed to minimize bias in epidemiological research?
- Answer : Employ cohort or case-control designs with pre-specified inclusion/exclusion criteria to reduce selection bias. Use stratified sampling for covariates like age, renal function, or vitamin D status. Address confounding via multivariate regression or propensity score matching .
Advanced Research Questions
Q. How can discrepancies in PTH measurements between studies be systematically analyzed and resolved?
- Answer : Conduct a meta-analysis with sensitivity testing to assess heterogeneity sources (e.g., assay type, calibration standards). Validate findings using a harmonized protocol (e.g., IFCC-recommended reference intervals). Cross-check data against mass spectrometry results for isoforms like PTH (64-84) .
Q. What statistical approaches are optimal for analyzing longitudinal PTH data in clinical trials?
- Answer : Use mixed-effects models to account for repeated measures and missing data. Adjust for time-varying confounders (e.g., calcium intake) via inverse probability weighting. Apply machine learning (e.g., random forests) to identify predictors of PTH variability .
Q. How can ELISA protocols for PTH (1-84) be optimized to improve detection limits in low-abundance samples?
- Answer : Optimize antibody dilutions and blocking buffers to reduce background noise. Use signal amplification systems (e.g., streptavidin-HRP). Validate with spiked recovery experiments in diluted plasma. Compare results with orthogonal methods like immunoradiometric assays (IRMA) .
Q. What ethical considerations are paramount when designing human studies involving PTH administration?
- Answer : Ensure informed consent explicitly addresses risks (e.g., hypercalcemia). Obtain IRB approval for vulnerable populations (e.g., renal impairment patients). Monitor adverse events in real-time and include a Data Safety Monitoring Board (DSMB) for high-dose interventions .
Q. How can multi-omics data be integrated to study PTH’s role in calcium homeostasis?
- Answer : Combine transcriptomic (e.g., PTH receptor expression), metabolomic (e.g., vitamin D metabolites), and proteomic (e.g., fibroblast growth factor-23) datasets. Use pathway analysis tools (e.g., Ingenuity IPA) to identify interaction networks. Validate findings in preclinical models (e.g., PTH knockout mice) .
Methodological Tables
Table 1 : Key Considerations for PTH Assay Selection
Table 2 : Common Pitfalls in PTH Research Design
| Pitfall | Mitigation Strategy | References |
|---|---|---|
| Selection Bias | Stratified sampling by renal function | |
| Assay Variability | Harmonize protocols across labs | |
| Confounding Factors | Adjust for vitamin D status via regression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
